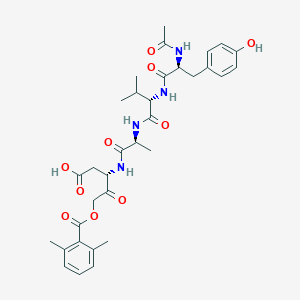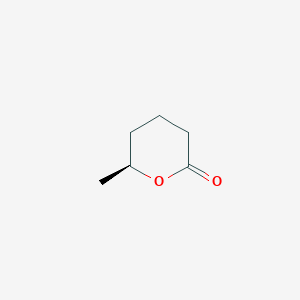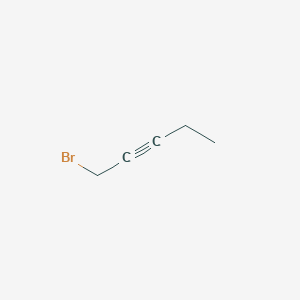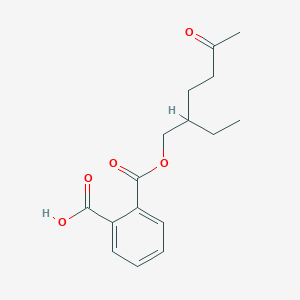
邻苯二甲酸单(2-乙基-5-氧代己基)酯
描述
Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP) is a metabolite of mono(2-ethylhexyl) phthalate (MEHP), which is a common environmental toxin known as phthalates . Phthalates are a group of chemicals used to make plastics more flexible and harder to break . MEOHP is classified as a secondary metabolite of di(2-ethylhexyl) phthalate (DEHP) .
科学研究应用
- Health Concerns : Fetal and adult exposure to DEHP has been linked to male reproductive issues. MEHHP has been detected in human samples, emphasizing the need for further research on its health effects .
- Research : Studies have identified sex-specific associations between phthalate exposure and thyroid cancer, altered male sexual differentiation, and early pregnancy loss. Investigating MEHHP’s impact on thyroid health is crucial .
- Studies : Research has explored its effects on uterine tissue and reproductive outcomes. Investigating its role in female reproductive health is essential .
Environmental Contaminant and Health Implications
Endocrine Disruption and Thyroid Function
Uterine Health and Reproductive Toxicity
Analytical Applications
作用机制
Target of Action
Mono(2-ethyl-5-oxohexyl)phthalate, also known as MEOHP, is a metabolite of the common environmental toxin phthalates . It is known to interact with various targets in the body, particularly those involved in endocrine and neurological functions . MEOHP has been found to bind to the ligand binding pocket of peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation .
Mode of Action
MEOHP interacts with its targets, such as PPARγ, leading to activation-associated conformational changes . This interaction can affect the hormone balance of the organism by interfering with hormone synthesis, transport, and metabolism . It can also alter the development and function of hormone-dependent structures within the nervous system .
Biochemical Pathways
MEOHP can dysregulate various biochemical pathways. For instance, it can dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It can also interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Pharmacokinetics
The pharmacokinetics of MEOHP involves its distribution, metabolism, and excretion. As a metabolite of di(2-ethylhexyl) phthalate (DEHP), MEOHP is produced in the body through the metabolic breakdown of DEHP
Result of Action
The action of MEOHP can lead to various molecular and cellular effects. It has been associated with neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . MEOHP can also induce reproductive damage, depressed leukocyte function, and even cancer . Furthermore, it has been linked to diabetes and insulin resistance, obesity, metabolic disorders, and immune disorders .
Action Environment
The action of MEOHP can be influenced by various environmental factors. People are exposed to phthalates like MEOHP through the consumption of contaminated foods and by breathing in air that contains phthalate vapors or dusts . The presence of phthalates in various consumer products, including food packing materials, toys, gloves, medical devices, and personal care products, contributes to their widespread environmental distribution .
安全和危害
Inhaling phthalates, including MEOHP, can cause irritation to the nose and throat, leading to symptoms such as coughing, wheezing, headache, dizziness, and nausea . Phthalates are classified as endocrine disruptors and may cause reproductive damage, depressed leukocyte function, and even cancer . In case of exposure, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
未来方向
MEOHP and other phthalates have been linked to various health issues, including neurological disorders . Therefore, future research should focus on understanding the extent of DEHP exposure from the serum concentrations of oxidative DEHP metabolites . Additionally, the pathogenesis of uterine leiomyoma may be related to methylation changes in response to phthalates and alternative plasticizers exposure .
属性
IUPAC Name |
2-(2-ethyl-5-oxohexoxy)carbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWNFKHKKHNSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865994 | |
| Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mono(2-ethyl-5-oxohexyl)phthalate | |
CAS RN |
40321-98-0 | |
| Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40321-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYL-5-OXOHEXYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J8J8977X9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MEOHP interact with the body, and what are its potential downstream effects?
A1: MEOHP, along with its precursor mono(2-ethylhexyl)phthalate (MEHP), can bind to the peroxisome proliferator-activated receptor gamma (PPARγ). [] This interaction can lead to alterations in lipid metabolism, potentially impacting glucose homeostasis and insulin sensitivity. [] Epidemiological studies have linked DEHP exposure to adverse effects on glucose homeostasis and insulin sensitivity, suggesting a potential role for MEOHP in these effects. []
Q2: What is the relationship between MEOHP levels and preterm birth?
A2: Studies have demonstrated a positive association between higher urinary concentrations of MEOHP during pregnancy and an increased risk of preterm birth, particularly spontaneous preterm birth. [, ] This suggests that exposure to DEHP, and consequently its metabolite MEOHP, may be a risk factor for preterm delivery.
Q3: Does MEOHP impact fetal growth?
A3: Research indicates that higher prenatal exposure to MEOHP, as reflected by maternal urinary levels, is associated with reduced fetal growth parameters like birth weight. [, ] This observation raises concerns about the potential long-term health consequences of prenatal MEOHP exposure.
Q4: Are there specific health concerns for infants exposed to MEOHP?
A4: Premature infants in neonatal intensive care units (NICUs) often experience significantly higher exposure to DEHP, and consequently MEOHP, due to the extensive use of medical devices containing DEHP. [, ] Their developing organs and systems may be more vulnerable to the potential adverse effects of MEOHP exposure.
Q5: How does MEOHP exposure relate to childhood asthma?
A5: Elevated levels of MEOHP in the urine of children have been significantly associated with diagnosed asthma. [] This link implies that DEHP exposure, and subsequently its metabolite MEOHP, might contribute to the development or exacerbation of asthma in children.
Q6: Are there potential reproductive health concerns associated with MEOHP exposure?
A6: Research suggests a potential link between MEOHP exposure and:
- Reduced oocyte yield and quality: Higher MEOHP levels in follicular fluid have been associated with a decrease in the number of oocytes retrieved and the number of mature oocytes, potentially impacting IVF outcomes. []
- Uterine leiomyoma: Studies have found a positive association between increased levels of MEOHP and the presence of uterine leiomyoma in women. []
Q7: What are the most suitable biomarkers for assessing DEHP exposure, considering MEOHP?
A8: While mono(2-ethylhexyl)phthalate (MEHP) is a primary DEHP metabolite, research indicates that urinary levels of MEOHP and mono(2-ethyl-5-hydroxyhexyl)phthalate (MEHHP), both oxidative metabolites of MEHP, are more sensitive biomarkers for evaluating DEHP exposure. [] This heightened sensitivity is attributed to their higher urinary concentrations and their origin from DEHP metabolism.
Q8: What is the impact of storage time and temperature on MEOHP levels in urine samples?
A9: Research demonstrates that storing urine samples, even at low temperatures (-20°C), can lead to a decrease in MEOHP concentrations over time. [] This highlights the importance of proper sample handling and storage protocols to ensure accurate measurement of MEOHP levels in biomonitoring studies.
Q9: How does shellfish consumption relate to urinary MEOHP levels?
A10: Studies have observed higher concentrations of several urinary phthalate metabolites, including MEOHP, in individuals who frequently consume shellfish. [] This association suggests that shellfish consumption may be a significant source of exposure to DEHP, and subsequently MEOHP, potentially due to the bioaccumulation of phthalates in marine organisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



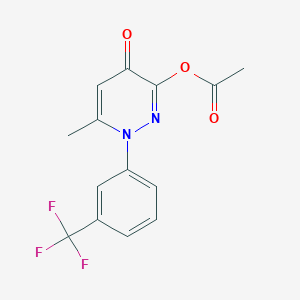
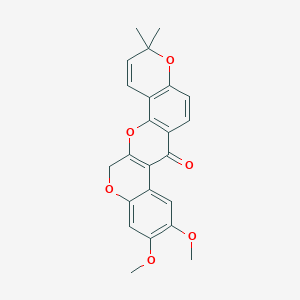


![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)

![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
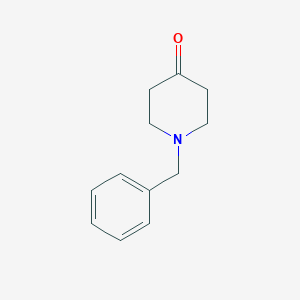

![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)
